molecular formula C15H10ClN3OS B2640023 N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 137343-74-9

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2640023
CAS No.: 137343-74-9
M. Wt: 315.78
InChI Key: NHNGJDSGMLBEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a benzamide moiety. The 2-chlorophenyl substitution likely enhances lipophilicity and influences binding interactions with biological targets, while the benzamide group contributes to hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3OS/c16-12-9-5-4-8-11(12)14-18-19-15(21-14)17-13(20)10-6-2-1-3-7-10/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNGJDSGMLBEDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the thiadiazole ring. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting intermediate is then reacted with benzoyl chloride to form the final product. The reaction conditions include:

    Temperature: Reflux

    Solvent: Dimethylformamide (DMF)

    Dehydrating Agent: Phosphorus oxychloride

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group or the benzamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, have been extensively studied for their potential anticancer activities. Research indicates that these compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific enzymes involved in tumor growth.

  • Mechanism of Action : The compound exhibits inhibitory effects on carbonic anhydrase, an enzyme that plays a crucial role in tumor growth by regulating pH levels in the tumor microenvironment .
  • In Vitro Studies : In vitro studies have demonstrated that this compound can decrease the viability of several cancer cell lines, including leukemia and melanoma cells .

Antimicrobial and Antifungal Properties

In addition to its anticancer potential, this compound has shown promising antimicrobial and antifungal activities. Thiadiazole derivatives are known for their ability to disrupt microbial cell functions, making them candidates for therapeutic applications against infections.

Case Study 1: Anticancer Evaluation

A study published in PMC explored various thiadiazole derivatives' efficacy against cancer models. This compound was included in the evaluation, showing significant activity against human leukemia cells and inducing apoptosis .

Case Study 2: Antimicrobial Activity Assessment

Another research article assessed the antimicrobial properties of thiadiazole derivatives. This compound exhibited notable effects against various bacterial strains, indicating its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of carbonic anhydrase, an enzyme involved in various physiological processes. The inhibition of this enzyme can lead to a decrease in the production of bicarbonate ions, affecting cellular pH and metabolic processes.

Comparison with Similar Compounds

Key Findings :

  • Sulfonamide-linked benzylidenamino derivatives (9a–j) demonstrate moderate antioxidant activity, with 9g (4-hydroxy-3-methoxy substitution) showing higher yield (64.2%) and stability (Mp: 252–254°C) .

Substituent Variations on the Benzamide Moiety

Alterations to the benzamide aromatic ring influence potency and selectivity.

Compound Name Benzamide Substitution Biological Activity/Notes Key Data Reference ID
This compound None (plain benzamide)
4-Bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide 4-Bromo Anticonvulsant (100% protection at 60 mg/kg) Mol. Weight: 394.67; Available: 20mg
2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) 2-Methoxy Lipoxygenase inhibition 1H NMR: δ 3.98 (s, 3H, OCH3)
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide 3-Methyl CAS: 331818-35-0; Mol. Weight: 364.25

Key Findings :

  • Bromo substitution at the benzamide para-position (e.g., MH-B1T2) enhances anticonvulsant efficacy, likely due to increased electron-withdrawing effects and improved target binding .
  • Methoxy groups (e.g., 4g) may improve solubility and metabolic stability, as evidenced by distinct NMR shifts (δ 3.98 ppm for OCH3) .

Functional Group Modifications

Replacing the benzamide with alternative functional groups alters pharmacological profiles.

Compound Name Functional Group Biological Activity/Notes Key Data Reference ID
N-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfonyl]benzamide (4) Sulfonamide Synthetic intermediate; potential anticancer Synthesized via cyclization
N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide Methylene amino + methyl Anticancer (microwave-synthesized) Yields: 70–85% (microwave method)
N-({5-[(Furan-2-ylmethylidene)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamide (9j) Furan-linked sulfonamide Antioxidant Yield: 53.04%; Mp: 261–263°C

Key Findings :

  • Sulfonamide derivatives (e.g., 4, 9j) exhibit divergent activities compared to benzamide analogs, with 9j showing lower yield (53.04%) but notable thermal stability .
  • Microwave-assisted synthesis of methylene amino derivatives improves reaction efficiency (yields up to 85%) and reduces time compared to conventional methods .

Biological Activity

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, mechanisms of action, and potential applications based on recent studies.

The compound is synthesized through a multi-step process involving the reaction of 2-chlorobenzoic acid with thiosemicarbazide to form the thiadiazole ring, followed by reaction with benzoyl chloride. The synthesis conditions typically include:

  • Temperature : Reflux
  • Solvent : Dimethylformamide (DMF)
  • Dehydrating Agent : Phosphorus oxychloride
  • Reaction Time : Several hours

This compound features a thiadiazole ring, which is known for its diverse biological activities, making it a significant candidate in drug discovery and development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines including:

  • Breast Cancer : Effective against MCF-7 and SK-BR-3 cell lines.
  • Lung Cancer : Demonstrated activity against A549 and H1975 cell lines.

In vitro assays indicated that this compound exhibits excellent anti-proliferation ability, particularly against SK-BR-3 cells, while showing minimal effects on healthy cell lines .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : It selectively inhibits carbonic anhydrase (CA), an enzyme crucial for regulating pH and bicarbonate levels in cells. This inhibition can disrupt metabolic processes critical for cancer cell survival .
  • Targeting Receptors : The compound has been identified as a dual inhibitor for epidermal growth factor receptor (EGFR) and HER-2 kinases, which are pivotal in the signaling pathways of many cancers .

Case Studies

  • Study on Anticancer Activity :
    • A study reported that derivatives of thiadiazole exhibited IC50 values in the micromolar range against multiple cancer cell lines. The most active compounds showed significant cytotoxicity and induced apoptosis in treated cells .
  • Mechanistic Studies :
    • Flow cytometry assays confirmed that this compound induces apoptosis in a dose-dependent manner across various cancer types .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameActivity TypeIC50 Value (µM)Target
This compoundAnticancer0.65 (MCF-7)EGFR/HER-2
DoxorubicinAnticancer0.15 (MCF-7)Topoisomerase II
Compound XAnticancer0.75 (SK-BR-3)Unknown

Q & A

Q. What are the common synthetic routes for preparing N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclization of thiosemicarbazide derivatives with phosphorus oxychloride (POCl₃) under reflux conditions. For example, 2-benzamidoacetic acid is reacted with thiosemicarbazide and POCl₃, followed by basification and recrystallization to yield the thiadiazole core . Microwave-assisted synthesis has been employed to improve reaction efficiency, reducing time and increasing yields for derivatives like N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide . Key steps include refluxing precursors in acetonitrile or ethanol and verifying purity via TLC and melting point analysis .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) at 400 MHz confirms substituent positions and hydrogen environments . Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3400 cm⁻¹) . Mass spectrometry (MS) using instruments like Waters Micro Mass ZQ 2000 provides molecular ion peaks for mass validation . X-ray crystallography with SHELXL refines crystal structures, with parameters such as R-factors (<0.05) indicating high data quality .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the biological activity of this compound?

  • Methodological Answer : Bromo substitution at the benzamide position enhances anti-epileptic activity (e.g., 100% protection at 60 mg/kg in rodent models), while chloro groups at the 2-position of the phenyl ring improve stability and target binding . Comparative SAR studies involve synthesizing analogs (e.g., N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) derivatives) and testing cytotoxicity against cancer cell lines (MDA-MB-231, PC3) to correlate substituent electronegativity with potency . Dose-response curves and IC₅₀ calculations are used to quantify activity shifts .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

  • Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) model interactions with enzymes like 15-lipoxygenase (15-LOX) or tyrosine kinases (e.g., abl/src). Ligand structures are optimized using density functional theory (DFT), and binding affinities are validated via in vitro kinase assays . For example, derivatives with pyridinyl groups showed strong hydrogen bonding with LOX active sites (∆G = -9.2 kcal/mol) . MD simulations (100 ns) assess complex stability under physiological conditions .

Q. How can crystallographic data resolve contradictions in reported bioactivity profiles?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., anti-cancer vs. anti-inflammatory assays) may arise from polymorphic crystal forms. Single-crystal X-ray diffraction (SCXRD) using SHELXL identifies conformational differences (e.g., torsion angles >10° altering binding pockets) . High-resolution data (d-spacing <0.8 Å) and twinning corrections improve model accuracy. For instance, 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide crystallized in monoclinic C2/c space group showed distinct hydrogen-bonding networks compared to non-active analogs .

Q. What strategies optimize in vivo efficacy while addressing pharmacokinetic limitations?

  • Methodological Answer : Pro-drug approaches (e.g., acetylated derivatives) enhance bioavailability by increasing lipophilicity (logP >3). In rodent models, metabolites are quantified via HPLC-MS/MS after oral administration . Dose optimization involves allometric scaling (e.g., 30–100 mg/kg) and monitoring plasma half-life (t₁/₂) and clearance rates. For neuroactive derivatives, blood-brain barrier penetration is assessed using in situ perfusion models .

Methodological Considerations for Data Interpretation

Q. How should researchers address conflicting cytotoxicity data across different cell lines?

  • Answer : Contradictions may arise from cell-specific expression of targets (e.g., tyrosine kinases in glioblastoma vs. breast cancer). Standardize assays using MTT/WST-1 protocols with matched incubation times (48–72 hrs) and serum-free conditions . Normalize data to positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers (e.g., caspase-3 cleavage) .

Q. What experimental controls are essential for validating anti-inflammatory activity?

  • Answer : Include COX-2 inhibitors (e.g., celecoxib) as benchmarks in LPS-induced inflammation models. Measure prostaglandin E₂ (PGE₂) levels via ELISA and confirm target engagement with siRNA knockdown of NF-κB pathways . Use sham-treated groups to exclude solvent effects (e.g., DMSO <0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.